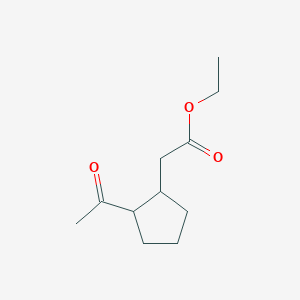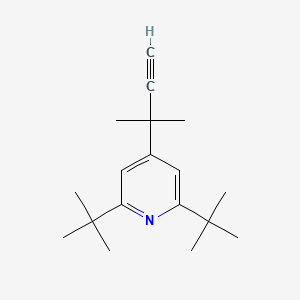
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of two tert-butyl groups and a 2-methylbut-3-yn-2-yl group attached to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-Di-tert-butyl-4-methylpyridine.
Reaction with Alkynes: The 2,6-Di-tert-butyl-4-methylpyridine is then reacted with alkynes under specific conditions to introduce the 2-methylbut-3-yn-2-yl group.
Reaction Conditions: The reactions are usually carried out in the presence of strong bases and solvents like ethanol or diethyl ether at low temperatures.
Analyse Chemischer Reaktionen
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl groups or the 2-methylbut-3-yn-2-yl group are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under controlled temperatures and pressures.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine has several applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of dyes, pesticides, and fragrances.
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine involves its role as a sterically hindered, non-nucleophilic base. It distinguishes between Brønsted (protonic) and Lewis acids, enabling high-yield conversions in various chemical reactions. The molecular targets and pathways involved include the inhibition of desilylation and hydration during catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine can be compared with other similar compounds:
2,6-Di-tert-butyl-4-methylpyridine: This compound lacks the 2-methylbut-3-yn-2-yl group, making it less sterically hindered.
2,6-Di-tert-butylpyridine: Similar in structure but without the additional functional groups, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methoxyphenol: This compound has a methoxy group instead of the pyridine ring, resulting in different chemical properties and uses.
Eigenschaften
CAS-Nummer |
189811-15-2 |
|---|---|
Molekularformel |
C18H27N |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine |
InChI |
InChI=1S/C18H27N/c1-10-18(8,9)13-11-14(16(2,3)4)19-15(12-13)17(5,6)7/h1,11-12H,2-9H3 |
InChI-Schlüssel |
BCPBYDJYZOHHBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


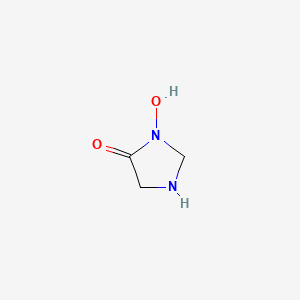
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
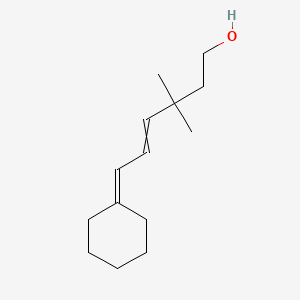
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)

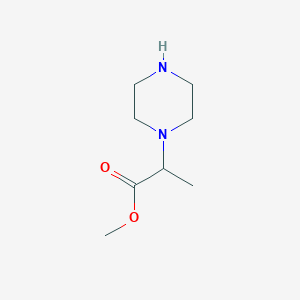
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
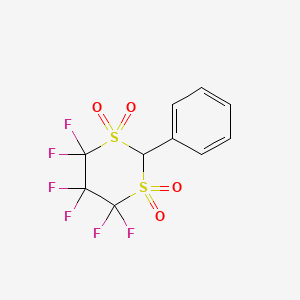


![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
